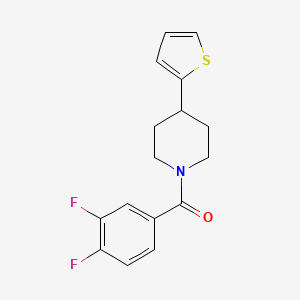

(3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NOS/c17-13-4-3-12(10-14(13)18)16(20)19-7-5-11(6-8-19)15-2-1-9-21-15/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEZFNWNLDXITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a substitution reaction, often using thiophene and a suitable electrophile.

Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: MnO2 in dry CH2Cl2.

Reduction: LiAlH4 in ether.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound has been studied for its potential pharmacological effects, particularly in the context of cancer research. Key areas of interest include:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer progression, such as CDC42, which is crucial for cell signaling and tumorigenesis.

- Cell Proliferation and Apoptosis : In vitro studies suggest that it can induce apoptosis in various cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis.

- Anticancer Activity : Derivatives of this compound have shown significant anticancer properties against melanoma and other cancer types. The presence of fluorine atoms enhances its solubility and bioavailability, improving its therapeutic potential.

Case Studies

Several studies have investigated the applications of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives based on the piperidinyl framework and evaluated their biological activity against cancer cell lines. Modifications in the oxadiazole structure significantly influenced cytotoxicity profiles.

- Pharmacokinetic Studies : Investigations into similar compounds suggest that fluorinated derivatives may exhibit improved bioavailability due to their stable chemical structure .

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Physicochemical Properties

- Fluorine Substitution : The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability across all compounds, as seen in the PDE2A inhibitor () and UU-1 () .

- Heterocyclic Influence : The thiophen-2-yl group in the target compound and MK37 contributes to π-π stacking interactions, whereas the triazolopyrimidine in the PDE2A inhibitor () may enhance enzymatic binding .

Key Research Findings

Synthetic Flexibility: The methanone linkage allows modular synthesis, enabling diverse substitutions (e.g., thiophene in the target compound vs. triazolopyrimidine in PDE2A inhibitors) .

Fluorine Impact : 3,4-Difluorophenyl groups consistently improve compound stability and target affinity, as evidenced across multiple studies .

Heterocycle Choice : Piperidine (target compound) vs. piperazine (MK37) alters pharmacokinetics; piperidine’s single nitrogen may reduce polarity compared to piperazine’s dual nitrogen sites .

Biological Activity

The compound (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is , with a molecular weight of approximately 375.39 g/mol. The presence of fluorine atoms in the phenyl ring and a thiophene moiety contributes to its unique chemical properties and biological interactions.

Research indicates that compounds similar to (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone may interact with various biological targets:

- Receptor Interactions : Many piperidine derivatives have shown affinity for neurotransmitter receptors, particularly those involved in neurological pathways.

- Enzyme Inhibition : Some studies suggest that this compound might inhibit specific kinases or enzymes involved in disease processes, similar to other compounds in its class.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential to inhibit cancer cell proliferation through kinase inhibition. |

| Neuroprotective Effects | May provide protective effects in neurodegenerative diseases by modulating neurotransmitter systems. |

| Anti-inflammatory Effects | Possible reduction in inflammation markers, indicating therapeutic potential in inflammatory diseases. |

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that similar piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone could have similar effects .

- In vitro assays showed that the compound could induce apoptosis in cancer cells by activating specific signaling pathways.

-

Neuroprotective Properties :

- Research indicated that compounds with similar structures could modulate dopaminergic and serotonergic systems, potentially offering benefits in treating conditions like Parkinson's disease .

- Animal models have shown promising results where these compounds improved motor function and reduced neuroinflammation.

- Anti-inflammatory Effects :

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has not been extensively studied; however, related compounds have shown favorable absorption and distribution characteristics. Toxicological assessments are necessary to establish safety profiles before clinical applications can be considered.

Q & A

Q. What synthetic strategies are recommended for preparing (3,4-difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine intermediates (e.g., 4-(thiophen-2-yl)piperidine) can be acylated with 3,4-difluorobenzoyl chloride under anhydrous conditions. Key steps include:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Recrystallization using ethanol/water mixtures to achieve >98% purity (validated by HPLC, as described in pharmacopeial methods ).

Monitor reaction progress via TLC or LC-MS to minimize byproducts like N-oxides or regioisomers, which are common in piperidine acylation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : Compare H and C spectra with computed chemical shifts (DFT calculations) to confirm substituent positions on the piperidine and thiophene rings.

- X-ray crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Refinement using SHELXL is standard for small-molecule structures .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and rule out impurities .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., risperidone derivatives or piperidine-containing ligands):

- Receptor binding : Screen against serotonin (5-HT) or dopamine D receptors using radioligand displacement assays .

- CYP450 inhibition : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification .

- Solubility : Use shake-flask method with UV detection in PBS (pH 7.4) and DMSO controls .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws identified via PLATON’s twin toolbox. For high mosaicity, optimize crystal growth using additives (e.g., glycerol) .

- Disordered thiophene/fluorophenyl groups : Apply restraints (DFIX, SIMU) during refinement and validate with Hirshfeld surface analysis to confirm packing forces .

- High-Z elements (e.g., S from thiophene) : Collect data at longer wavelengths (e.g., Cu-Kα) to enhance anomalous scattering .

Q. How to address contradictory data in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding (ultrafiltration) and BBB penetration (PAMPA-BBB assay) to identify bioavailability limitations .

- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites in microsomal incubates vs. plasma samples .

- Dose-response reevaluation : Adjust dosing regimens based on allometric scaling from rodent PK studies .

Q. What computational approaches are effective for SAR studies of analogs with varied fluorophenyl substituents?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with homology models of target receptors (e.g., 5-HT from PDB 6A94). Focus on fluorine’s electrostatic contributions to binding .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for 3,4-difluoro vs. 2,4-difluoro analogs using Schrödinger’s FEP+ .

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to prioritize analogs with optimal logP and CYP profiles .

Q. How to design stability-indicating HPLC methods for detecting degradation products?

- Methodological Answer :

- Column selection : Use C18 columns (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm) with mobile phases combining methanol and sodium 1-octanesulfonate buffer (pH 4.6) .

- Forced degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (HO), then profile degradation products via LC-MS .

- Validation : Ensure specificity, linearity (R >0.999), and LOQ <0.1% per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.